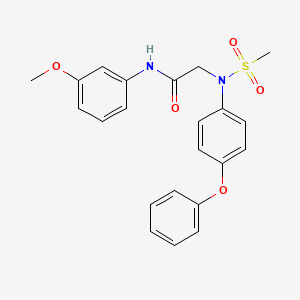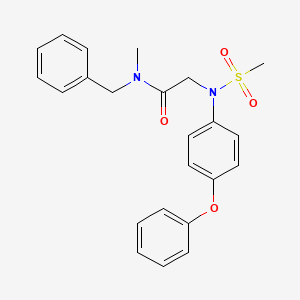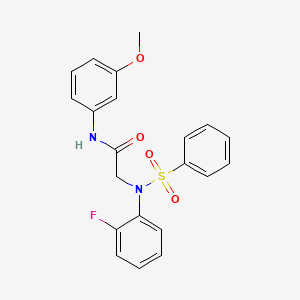![molecular formula C17H20N2O5S B3479446 N~2~-(2,4-dimethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3479446.png)
N~2~-(2,4-dimethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
Vue d'ensemble
Description
N~2~-(2,4-dimethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide, also known as DMPSG, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DMPSG belongs to the class of sulfonylurea compounds and has been shown to have promising effects in the treatment of various diseases, including diabetes, cancer, and inflammation.
Mécanisme D'action
The mechanism of action of N~2~-(2,4-dimethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide involves the activation of the sulfonylurea receptor, which leads to the stimulation of insulin secretion from pancreatic beta cells. This results in improved glucose metabolism and a decrease in blood glucose levels. This compound has also been shown to inhibit the activity of the nuclear factor-kappa B (NF-kB) pathway, which plays a key role in the regulation of inflammation.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects, including the stimulation of insulin secretion, improvement of glucose metabolism, and inhibition of inflammation. This compound has also been shown to have anticancer properties, as it induces apoptosis in cancer cells and inhibits tumor growth.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N~2~-(2,4-dimethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide in lab experiments is its ability to stimulate insulin secretion and improve glucose metabolism, making it a useful tool for studying diabetes. Additionally, this compound has anti-inflammatory properties, which can be utilized in the study of inflammatory diseases. However, one limitation of this compound is that it may have off-target effects, which can complicate the interpretation of experimental results.
Orientations Futures
The potential therapeutic applications of N~2~-(2,4-dimethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide are vast, and there are several avenues for future research. One area of interest is the development of this compound analogs with improved potency and selectivity. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the anticancer properties of this compound. Finally, the use of this compound in combination with other drugs may have synergistic effects, making it a promising candidate for combination therapy in the treatment of various diseases.
Applications De Recherche Scientifique
N~2~-(2,4-dimethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide has been the subject of numerous scientific studies due to its potential therapeutic applications. In the field of diabetes research, this compound has been shown to stimulate insulin secretion and improve glucose metabolism in animal models. Additionally, this compound has been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis.
Propriétés
IUPAC Name |
2-(2,4-dimethoxy-N-(4-methylphenyl)sulfonylanilino)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O5S/c1-12-4-7-14(8-5-12)25(21,22)19(11-17(18)20)15-9-6-13(23-2)10-16(15)24-3/h4-10H,11H2,1-3H3,(H2,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBAPHSQVMQECMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)N)C2=C(C=C(C=C2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{2-[(benzylamino)carbonyl]phenyl}-2-thiophenecarboxamide](/img/structure/B3479370.png)
![2-({2-[(4-chlorophenyl)sulfonyl]ethyl}thio)-6-phenyl-4-(trifluoromethyl)nicotinonitrile](/img/structure/B3479378.png)
![N-isopropylnaphtho[2,1-b]furan-2-carboxamide](/img/structure/B3479383.png)
![ethyl 4-[(1-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]benzoate](/img/structure/B3479386.png)
![N-[4-(4-acetyl-1-piperazinyl)phenyl]-2-chloro-4-nitrobenzamide](/img/structure/B3479396.png)
![N-(4-ethoxyphenyl)-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B3479409.png)
![N~1~-cyclopropyl-N~2~-(4-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3479417.png)

![N~1~-(2,4-dimethoxyphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B3479435.png)
![N~2~-(2,5-dimethoxyphenyl)-N~1~-(2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3479438.png)

![N~2~-(4-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3479464.png)
![2-[benzyl(phenylsulfonyl)amino]benzamide](/img/structure/B3479482.png)

